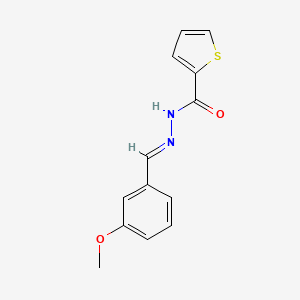![molecular formula C14H13FN2O2 B11679593 N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11679593.png)
N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide is a chemical compound with the molecular formula C14H13FN2O2 It is known for its unique structure, which includes a furan ring, a fluorophenyl group, and a carbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation of 4-fluoroacetophenone with 2-methylfuran-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using advanced techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
相似化合物的比较
N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide
- N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide
- N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications. N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of the fluorine atom, which can enhance its stability and biological activity compared to its analogs.
属性
分子式 |
C14H13FN2O2 |
|---|---|
分子量 |
260.26 g/mol |
IUPAC 名称 |
N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H13FN2O2/c1-9(11-3-5-12(15)6-4-11)16-17-14(18)13-7-8-19-10(13)2/h3-8H,1-2H3,(H,17,18)/b16-9- |
InChI 键 |
BMJVWUPYZMQJSX-SXGWCWSVSA-N |
手性 SMILES |
CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)F |
规范 SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-ethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11679519.png)
![3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11679521.png)
![(5E)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11679524.png)
![4-[({(2Z)-3-benzyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11679529.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11679532.png)
![N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11679535.png)
![5-({5-Bromo-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11679538.png)

![2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide](/img/structure/B11679554.png)
![N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11679558.png)
![4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11679560.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11679575.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11679597.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11679598.png)
